

An In-depth Technical Guide to Nu-cap Encapsulation Technology

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Compound of Interest		
Compound Name:	Nu-cap	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the **Nu-cap** encapsulation technology, a novel platform for the oral delivery of bioactive compounds and probiotics. Developed by Nucaps Nanotechnology, this technology leverages the self-assembly properties of natural food proteins to create nanocarriers that enhance the stability, bioavailability, and efficacy of encapsulated substances. This document details the core principles of the technology, its mechanism of action, quantitative performance data, and the experimental protocols used in its validation.

Core Principles of Nu-cap Technology

Nu-cap technology is centered on the use of food-grade proteins, primarily zein (from corn) and casein (from milk), to form nanometer-scale capsules.[1][2] These proteins are classified as Generally Recognized as Safe (GRAS), making them ideal for pharmaceutical and nutraceutical applications.[1] The technology encompasses the formation of two primary types of nanocarriers:

- Nanospheres: A solid matrix system where the active compound is dispersed throughout the protein matrix.
- Nanocapsules: A reservoir-type system consisting of a liquid/solid core (often an oil) that contains the active compound, surrounded by a protein shell.[3][4]



The formation of these nanoparticles is achieved through simple, reproducible, and scalable methods, such as antisolvent precipitation (desolvation).[5][6] This process involves dissolving the protein in a solvent and then introducing an antisolvent, causing the protein to precipitate and self-assemble into nanoparticles, encapsulating the bioactive compound that is present in the medium. The resulting product is a dry powder that can be easily incorporated into various dosage forms like capsules, sachets, or pills, and forms stable suspensions in liquids.[7][8]

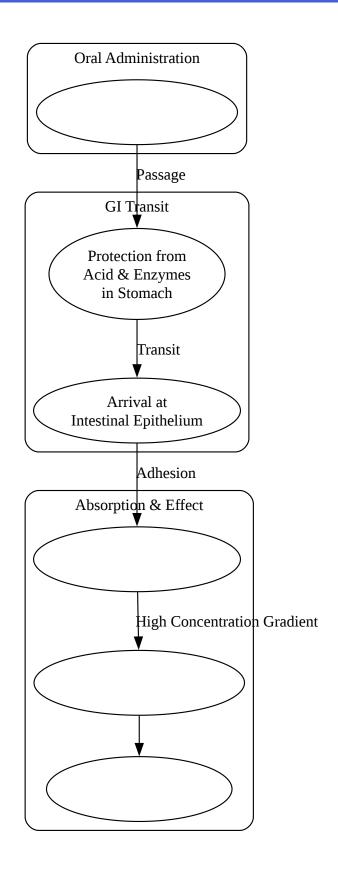
A key feature of the technology is the careful size control of the nanocapsules to avoid the "nanomaterial" labeling as defined by the European Commission.[6]

Mechanism of Action for Enhanced Oral Delivery

The primary function of **Nu-cap** nanocarriers is to overcome the challenges associated with the oral administration of sensitive or poorly bioavailable compounds.[9] The mechanism can be broken down into three key stages:

- Protection in the Gastrointestinal (GI) Tract: The protein matrix shields the encapsulated active ingredient (e.g., probiotics, antioxidants) from the harsh conditions of the stomach, including low pH and enzymatic degradation.[7][9]
- Targeted Arrival and Adhesion: The nanocarriers transport the payload to the intestinal epithelium. The surface properties of the protein nanoparticles can facilitate interaction and adhesion with the intestinal mucus layer.[9]
- Controlled Release and Enhanced Absorption: At the intestinal epithelium, the active
 compound is released from the nanocarrier in a controlled manner. This localized, highconcentration release at the site of absorption facilitates its passage into the bloodstream,
 significantly improving oral bioavailability compared to the unencapsulated compound.[3][4]
 [9]





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Quantitative Performance Data

Studies have demonstrated the efficacy of **Nu-cap** technology in improving the physicochemical properties and in vivo performance of encapsulated compounds. The following tables summarize key quantitative data from a study on zein-based nanocarriers for quercetin delivery.

Table 1: Physicochemical Properties of Quercetin-Loaded Zein Nanocarriers

Parameter	Zein Nanospheres (Q-NS)	Zein Nanocapsules (Q-NC)
Mean Size (nm)	~230	~250
Polydispersity Index (PDI)	< 0.2	< 0.2
Zeta Potential (mV)	Negative	Negative
Loading Efficiency (%)	> 80%	> 80%

Source: Data synthesized from a study on zein-based nanocarriers for quercetin delivery.[3][4]

Table 2: In Vivo Oral Bioavailability in Wistar Rats

Formulation	Relative Oral Bioavailability (%)
Control (Quercetin Suspension)	5%
Quercetin-Loaded Nanospheres (Q-NS)	26%
Quercetin-Loaded Nanocapsules (Q-NC)	57%

Source: Data from a pharmacokinetic study in Wistar rats comparing **Nu-cap** formulations to a control suspension.[3][4]

Safety and Toxicology

Extensive safety evaluations have been conducted on the protein-based nanocarriers used in the **Nu-cap** technology.



- Biodistribution: Studies using radiolabelled casein nanoparticles administered orally to Wistar rats showed that the nanoparticles were not absorbed systemically and remained within the gut.[10]
- Repeated Dose Toxicity: A 90-day, dose-repeated toxicity study was performed under GLP conditions according to OECD guideline 408. No significant alterations were found in animals treated daily with 50, 150, or 500 mg/kg body weight of casein nanoparticles.[10][11] Based on these results, the No Observed Adverse Effect Level (NOAEL) was established at 150 mg/kg bw/day.[10]

Detailed Experimental Protocols

The following are representative methodologies for the synthesis and evaluation of **Nu-cap** nanocarriers, based on published studies.

Protocol for Synthesis of Zein Nanospheres and Nanocapsules

This protocol describes the preparation of zein nanocarriers by a desolvation method for the encapsulation of a hydrophobic compound like quercetin.

Materials:

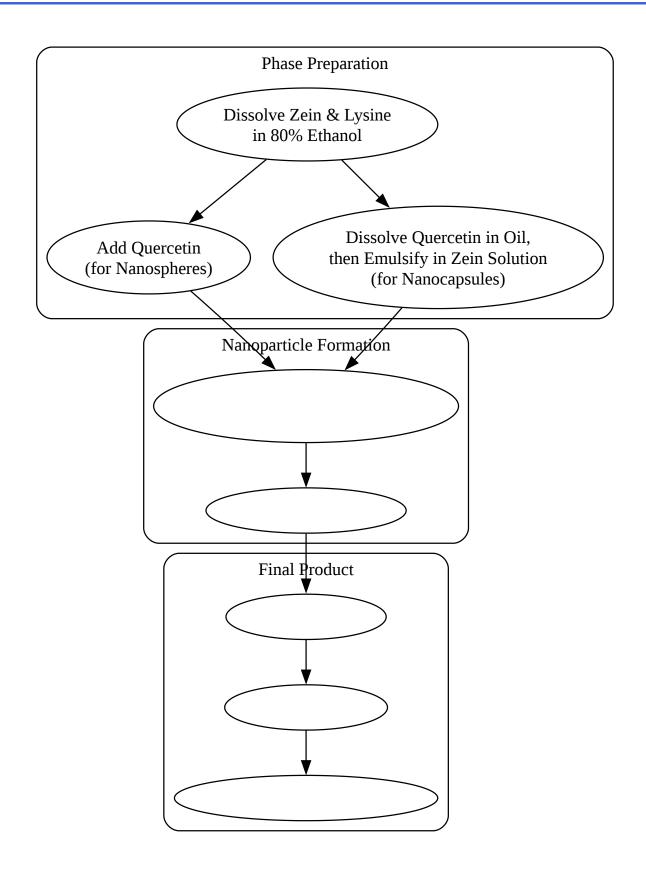
- Zein (from corn)
- Quercetin
- Ethanol (80%)
- Lysine (as a stabilizer)
- Wheat Germ Oil (for nanocapsules)
- Deionized water
- Mannitol (as a cryoprotectant)

Methodology:



- Preparation of Organic Phase:
 - Dissolve a specific amount of zein and lysine in 80% ethanol.
 - For nanospheres (NS), dissolve quercetin directly into this hydroalcoholic solution.
 - For nanocapsules (NC), first dissolve quercetin in wheat germ oil, and then emulsify this
 oil phase into the zein hydroalcoholic solution.
- Nanoparticle Formation (Desolvation):
 - Add the organic phase dropwise into deionized water under constant magnetic stirring.
 - The change in solvent polarity induces the precipitation of zein and the self-assembly of nanoparticles.
- Solvent Evaporation:
 - Continue stirring the suspension at room temperature for several hours to allow for the complete evaporation of ethanol.
- Lyophilization:
 - Add mannitol to the nanoparticle suspension as a cryoprotectant.
 - Freeze the suspension at -80°C.
 - Lyophilize the frozen suspension to obtain a dry powder.





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Protocol for In Vivo Oral Bioavailability Study

This protocol outlines the procedure for evaluating the oral pharmacokinetic profile of an encapsulated compound in an animal model.

Model:

Male Wistar rats (250-300g)

Methodology:

- Animal Preparation:
 - Fast the animals overnight (12-14 hours) before administration, with free access to water.
 - House the animals in metabolic cages for the duration of the study.
- Formulation Administration:
 - Administer the test formulations (e.g., quercetin-loaded nanospheres, nanocapsules, and control suspension) orally via gavage at a predetermined dose.
- Blood Sampling:
 - Collect blood samples (~0.3 mL) from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
- Plasma Preparation:
 - Centrifuge the blood samples (e.g., at 4000 rpm for 15 minutes) to separate the plasma.
 - Store the plasma samples at -20°C until analysis.
- Bioanalytical Analysis:
 - Quantify the concentration of the active compound (e.g., quercetin) in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).



- · Pharmacokinetic Analysis:
 - Calculate key pharmacokinetic parameters, including Cmax (maximum concentration),
 Tmax (time to maximum concentration), and AUC (area under the curve), using appropriate software.
 - Determine the relative oral bioavailability compared to the control formulation.

Conclusion

Nu-cap encapsulation technology presents a robust and versatile platform for the oral delivery of a wide range of active compounds. By utilizing safe, food-grade proteins, the technology effectively addresses common challenges in drug development, such as poor solubility, stability, and low bioavailability. The quantitative data and safety profiles established through rigorous experimental evaluation underscore its potential to enhance the efficacy of both pharmaceutical and nutraceutical products. For researchers and drug development professionals, this technology offers a promising tool to unlock the therapeutic potential of novel and existing bioactive molecules.

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